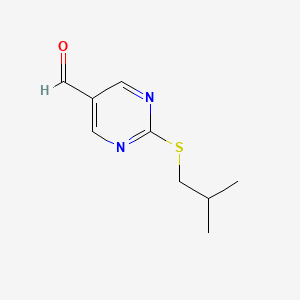

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde

Description

Structural Identity and Nomenclature

This compound represents a sophisticated example of functionalized pyrimidine chemistry, characterized by its distinctive molecular architecture and systematic nomenclature. The compound possesses the Chemical Abstracts Service registry number 878433-13-7, establishing its unique identity within the chemical literature. The systematic nomenclature reflects the precise positioning of functional groups on the pyrimidine heterocyclic framework, with the isobutylsulfanyl moiety occupying the 2-position and the carbaldehyde group positioned at the 5-carbon of the six-membered diazine ring structure.

The molecular formula of this compound is documented as C9H12N2OS, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that contribute to its overall molecular weight of 196.27 grams per mole. This molecular composition reflects the integration of multiple functional groups that impart distinctive chemical and physical properties to the compound. The structural framework consists of a pyrimidine core, which belongs to the family of diazines characterized by nitrogen atoms at the 1 and 3 positions of the six-membered aromatic ring.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, where the base name "pyrimidine" indicates the core heterocyclic structure. The "5-carbaldehyde" designation specifies the presence of a formyl group (-CHO) at the fifth position of the ring system, while "2-isobutylsulfanyl" describes the sulfur-linked isobutyl substituent at the second position. This systematic approach to naming ensures precise identification and facilitates clear communication within the scientific community regarding the compound's structural features.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 878433-13-7 | |

| Molecular Formula | C9H12N2OS | |

| Molecular Weight | 196.27 g/mol | |

| International Union of Pure and Applied Chemistry Name | This compound |

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical framework of pyrimidine chemistry, which traces its origins to the early nineteenth century when foundational discoveries established the importance of this heterocyclic system. The first pyrimidine derivative, alloxan, was isolated in 1818 by Brugnatelli through the oxidation of uric acid with nitric acid, marking the beginning of systematic investigations into this class of compounds. This initial discovery laid the groundwork for understanding the fundamental properties and reactivity patterns that would eventually enable the synthesis of more complex derivatives like this compound.

The systematic study of pyrimidines began in earnest during 1884 with the pioneering work of Pinner, who developed synthetic methodologies for preparing pyrimidine derivatives through condensation reactions involving ethyl acetoacetate and amidines. Pinner's contributions were particularly significant as he first proposed the name "pyrimidin" in 1885, establishing the nomenclature foundation that continues to guide the classification of these heterocyclic compounds. The parent pyrimidine compound itself was not successfully prepared until 1900, when Gabriel and Colman achieved its synthesis through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

Throughout the twentieth century, pyrimidine chemistry experienced rapid expansion as researchers recognized the biological significance of these heterocycles and their potential applications in pharmaceutical development. The discovery that three types of nucleobases in nucleic acids are pyrimidine derivatives—cytosine, thymine, and uracil—highlighted the fundamental importance of this chemical scaffold in biological systems. This biological relevance stimulated intensive research efforts focused on developing synthetic methodologies for accessing diverse pyrimidine derivatives, ultimately creating the scientific foundation necessary for the development of specialized compounds like this compound.

The emergence of modern synthetic organic chemistry in the latter half of the twentieth century brought sophisticated methodologies that enabled the preparation of highly functionalized pyrimidine derivatives. Advances in nucleophilic aromatic substitution reactions, cross-coupling chemistry, and heterocyclic synthesis provided researchers with powerful tools for introducing diverse substituents onto the pyrimidine core. These methodological developments were essential for accessing compounds bearing both sulfur-containing substituents and aldehyde functional groups, as exemplified by this compound.

Role in Pyrimidine Derivative Research

This compound occupies a distinctive position within contemporary pyrimidine derivative research, serving as what has been characterized as a "versatile small molecule scaffold" that enables diverse synthetic transformations and applications. The compound's unique structural features, particularly the combination of sulfur-containing and carbonyl functionalities, position it as a valuable intermediate for accessing more complex heterocyclic systems and for investigating fundamental reactivity patterns in pyrimidine chemistry.

The significance of this compound within pyrimidine research stems from its representation of advanced synthetic methodologies that have been developed for introducing multiple functional groups onto the pyrimidine core. Modern approaches to pyrimidine functionalization rely heavily on nucleophilic aromatic substitution reactions, which have proven particularly effective for installing sulfur-containing substituents at positions that can activate the heterocycle toward further transformations. The presence of the isobutylsulfanyl group at the 2-position of this compound demonstrates the successful application of these methodologies for creating structurally diverse pyrimidine derivatives.

Research investigations have revealed that pyrimidine derivatives bearing aldehyde functional groups serve as particularly valuable synthetic intermediates due to the diverse reactivity patterns available to the carbonyl group. The aldehyde functionality in this compound provides multiple pathways for further structural elaboration, including condensation reactions, reduction processes, and oxidation transformations that can lead to the formation of more complex molecular architectures. This versatility has made such compounds attractive targets for researchers seeking to develop new synthetic methodologies and to access novel heterocyclic systems.

The broader research context surrounding this compound is informed by the recognition that pyrimidine derivatives have demonstrated significant potential across multiple domains of chemical and biological research. Historical investigations have established that pyrimidine analogs possess anti-inflammatory properties, providing motivation for continued exploration of this chemical space. Additionally, the ubiquitous presence of pyrimidines in biologically active molecules, including various marketed pharmaceutical compounds, underscores the importance of developing efficient synthetic approaches to functionalized derivatives like this compound.

| Research Domain | Relevance | Key Features |

|---|---|---|

| Synthetic Methodology Development | High | Versatile small molecule scaffold enabling diverse transformations |

| Nucleophilic Aromatic Substitution Studies | Significant | Demonstrates successful installation of sulfur-containing substituents |

| Aldehyde Chemistry Applications | Extensive | Provides multiple pathways for structural elaboration |

| Heterocyclic System Access | Important | Serves as intermediate for complex molecular architectures |

Contemporary research efforts continue to explore the potential applications of this compound within the context of developing new synthetic methodologies and accessing novel molecular targets. The compound's structural features make it particularly well-suited for investigating reactivity patterns that could inform the design of future synthetic strategies for pyrimidine functionalization. Additionally, its role as a building block for more complex systems positions it as a valuable tool for researchers working to expand the chemical space accessible through pyrimidine-based synthetic approaches.

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7(2)6-13-9-10-3-8(5-12)4-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKKVDAOKZVIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with isobutylthiol and subsequent oxidation to introduce the aldehyde group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods: . The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Substitution: The isobutylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Isobutylsulfanyl-pyrimidine-5-carboxylic acid.

Reduction: 2-Isobutylsulfanyl-pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde, have significant anticancer properties. For instance, studies have shown that certain pyrimidine compounds exhibit potent inhibitory effects on cancer cell lines such as MCF-7 and A549, with IC50 values in the nanomolar range. These compounds are believed to disrupt cell cycle progression and induce apoptosis in cancer cells .

Mechanism of Action

The anticancer effects are often attributed to the modulation of various biological pathways. For example, compounds similar to this compound have been reported to inhibit cyclooxygenase-2 (COX-2), which is associated with tumor growth and inflammation . Additionally, molecular docking studies suggest that these compounds can interact with specific protein targets involved in cancer progression .

Anti-inflammatory Properties

Prostaglandin Receptor Modulation

Pyrimidine derivatives have been identified as modulators of prostaglandin E receptors (EP2 and EP4), which play critical roles in inflammatory responses. The ability of this compound to modulate these receptors suggests potential applications in treating inflammatory diseases and conditions such as arthritis and colitis .

Case Studies

In preclinical models, certain pyrimidine derivatives have demonstrated enhanced anti-inflammatory effects when used in combination with other therapeutic agents, showing synergistic benefits that could lead to improved treatment outcomes for inflammatory disorders .

Antimicrobial Activity

Broad-spectrum Efficacy

The antimicrobial properties of pyrimidine derivatives are well-documented. Compounds similar to this compound have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Research Findings

Studies have reported that certain pyrimidine compounds exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents in combating bacterial infections .

Neuroprotective Effects

Potential in Neurodegenerative Diseases

Emerging research indicates that pyrimidine derivatives may offer neuroprotective benefits. By modulating inflammatory pathways and reducing oxidative stress, compounds like this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Experimental Evidence

In vitro studies have shown that these compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting their potential utility in neuropharmacology .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The isobutylsulfanyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Amino vs. Sulfanyl Groups: 2-Aminopyrimidine-5-carbaldehyde (CAS 124491-42-5) exhibits higher polarity due to the amino group, favoring solubility in polar solvents. However, this may reduce cell membrane permeability compared to sulfanyl derivatives .

- Heterocyclic Core Variations : 5-(Pyridin-2-ylthio)furan-2-carbaldehyde (CAS 709635-68-7) replaces the pyrimidine ring with a furan, altering electronic properties and reducing hydrogen-bonding capacity. This structural shift may limit its utility in kinase inhibition compared to pyrimidine-based analogues .

Biological Activity

Overview

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 196.27 g/mol. It is synthesized through the reaction of pyrimidine derivatives with isobutylthiol, followed by oxidation to introduce the aldehyde group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways by acting on key enzymes involved in cellular metabolism and signaling processes. The compound's aldehyde functional group is thought to play a crucial role in its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound appears to disrupt microbial cell membranes, leading to cell lysis and death.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In cellular assays, it has been shown to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the specific pathways through which it exerts these effects.

Case Studies and Experimental Data

A series of case studies have been conducted to explore the biological effects of this compound:

-

Antimicrobial Activity Study :

- Objective : To assess the efficacy of the compound against bacterial strains.

- Method : Disk diffusion method was employed against various bacterial strains.

- Results : Significant inhibition zones were observed for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was noted in HeLa and MCF-7 cell lines, suggesting potential anticancer properties.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methylsulfanyl-pyrimidine-5-carbaldehyde | Methyl group instead of isobutyl | Moderate antimicrobial activity |

| 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | Ethyl group instead of isobutyl | Lower anticancer potential |

| 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | Propyl group instead of isobutyl | Comparable antimicrobial effects |

The presence of the isobutylsulfanyl group in this compound imparts unique steric and electronic properties that enhance its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pyrimidine scaffold. For example, reacting 5-chloropyrimidine-2-carbaldehyde with isobutylthiol in the presence of a base (e.g., NaH or K₂CO₃) under reflux in anhydrous DMF or THF. Yield optimization depends on controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 aldehyde to thiol). Side reactions, such as oxidation of the thiol group, can be mitigated by using inert atmospheres (N₂/Ar) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and pyrimidine ring structure.

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=S (~600–700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₉H₁₂N₂OS: 212.07 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Store the compound in a desiccator at 4°C to prevent hydrolysis of the aldehyde group.

- Dispose of waste via certified chemical disposal services, as thiomethyl groups may generate toxic sulfides upon degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).

- Alternative Ionization Methods : Employ ESI-MS or MALDI-MS to confirm molecular ion peaks if discrepancies arise in EI-MS .

Q. What experimental strategies can mitigate steric hindrance from the isobutylsulfanyl group during functionalization of the pyrimidine ring?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Catalysis : Introduce Pd(0) or Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the 5-carbaldehyde position.

- Temperature Modulation : Lower reaction temperatures (–20°C to 0°C) to reduce kinetic competition between sites.

- Protecting Groups : Temporarily protect the aldehyde with a tert-butyldimethylsilyl (TBS) group to direct reactivity to the pyrimidine ring .

Q. How does the electronic effect of the isobutylsulfanyl group influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The sulfur atom’s electronegativity reduces electron density on the pyrimidine ring, making the 5-carbaldehyde more electrophilic.

- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-methylsulfanyl vs. 2-phenylsulfanyl derivatives) using UV-Vis or stopped-flow techniques.

- Computational Analysis : Perform NBO (Natural Bond Orbital) analysis to quantify charge distribution at the aldehyde carbon .

Q. What strategies ensure the stability of this compound during long-term storage or under reaction conditions?

- Methodological Answer :

- Storage : Use amber vials under nitrogen to prevent photooxidation and hydrolysis.

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1% w/w to inhibit aldehyde polymerization.

- In Situ Monitoring : Track degradation via periodic HPLC analysis (e.g., every 24 hours under reflux conditions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer :

- Experimental LogP : Determine via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).

- Structural Artifacts : Check for tautomerization (e.g., enol-aldehyde equilibria) using variable-temperature NMR.

- Solubility Corrections : Account for ionization in aqueous phases (pH 7.4 buffer) to refine calculated values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.